7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H23Cl2N5O2 and its molecular weight is 496.39. The purity is usually 95%.
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Scientific Research Applications
Discovery of G Protein-Biased Dopaminergics
A study highlighted the design of G protein-biased partial agonists targeting dopamine D2 receptors. Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendages led to high-affinity dopamine receptor partial agonists. These compounds preferentially activated G proteins over β-arrestin recruitment, demonstrating potential as novel therapeutics for antipsychotic activity (Möller et al., 2017).
Synthesis and Receptor Binding Assay
Another study synthesized 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine derivatives, evaluating their affinity constants across different dopamine receptors. This work suggested the potential of these compounds as dopamine D4 receptor ligands, highlighting their specificity and potential therapeutic applications (Guca, 2014).
Molecular Interaction Studies
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent antagonistic properties for the CB1 cannabinoid receptor. The study involved conformational analysis and development of unified pharmacophore models for CB1 receptor ligands, providing insights into the structural-functional relationships essential for designing receptor-specific antagonists or agonists (Shim et al., 2002).
Synthesis and Antimicrobial Evaluation
A different approach was taken in synthesizing pyridine-2(1H)-thiones, nicotinamides, and related compounds incorporating an antipyrene moiety. This work focused on the antimicrobial and antifungal activities of the synthesized compounds, revealing their potential in addressing resistant microbial strains (Othman, 2013).
Neurotropic Activity of Piperazino-Derivatives
Research on chloropyrano-[3,4-c]pyridines-derived substituted piperazine derivatives demonstrated neurotropic activity. Some compounds showed pronounced anticonvulsant and anxiolytic activity, underscoring their potential for developing new neurotherapeutic agents (Sirakanyan et al., 2019).
Properties
IUPAC Name |
7-[4-[(3,4-dichlorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N5O2/c1-29-15-19(23-20(16-29)25(34)32(28-23)18-5-3-2-4-6-18)24(33)31-11-9-30(10-12-31)14-17-7-8-21(26)22(27)13-17/h2-8,13,15-16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQUUOPOVVJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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